![molecular formula C8H16N2O4 B124916 tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate CAS No. 146540-02-5](/img/structure/B124916.png)
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is a chemical compound that is commonly used in scientific research. It is also known as BOC-HOMOc, and its chemical formula is C10H20N2O4. This compound is of great interest to researchers due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is not fully understood. However, it is believed to act as a carbonylating agent and a nucleophile in organic reactions.
Biochemische Und Physiologische Effekte
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not found in nature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is its high purity. This makes it a valuable reagent in scientific research. Additionally, its simple synthesis method and low cost make it an attractive option for researchers. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. One potential area of interest is the development of new synthetic routes for this compound. Additionally, researchers may investigate the use of this compound in the synthesis of novel organic compounds. Finally, further studies may be conducted to better understand the mechanism of action of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate and its potential applications in scientific research.
Synthesemethoden
The synthesis of tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate involves the reaction of tert-butyl carbamate with oxalic acid dihydrate, followed by the addition of hydroxylamine hydrochloride. The resulting product is then treated with sodium hydroxide to yield tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate. This synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate is commonly used in scientific research as a reagent for the synthesis of peptides and proteins. It is also used as a protecting group for the amino acid side chains during peptide synthesis. Additionally, it is used as a building block for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
146540-02-5 |
|---|---|
Produktname |
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate |
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(12)9-5-6(11)10(4)13/h13H,5H2,1-4H3,(H,9,12) |
InChI-Schlüssel |
RBBSROYJAJGKIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)O |
Synonyme |
Carbamic acid, [2-(hydroxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester, |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




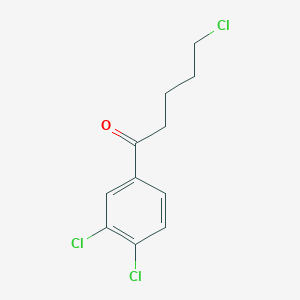
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)

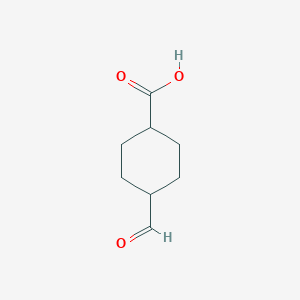
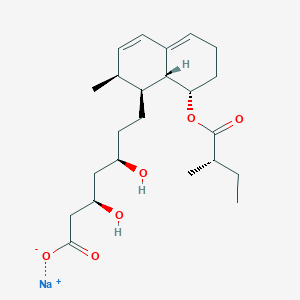
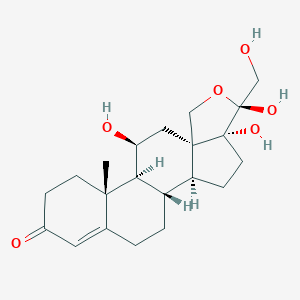
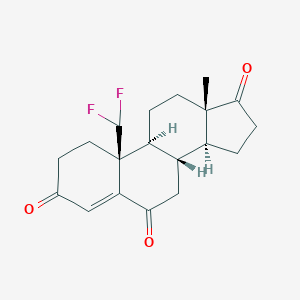
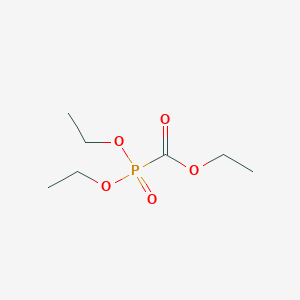
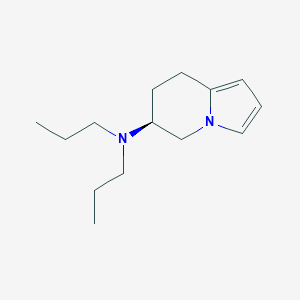
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)
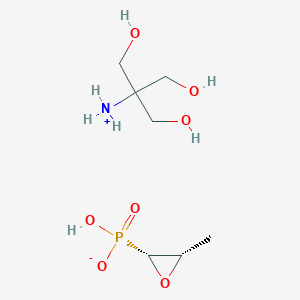

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)